

# Application of Methyl Anthranilate- $^{13}\text{C}_6$ in Metabolomics Studies

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## Compound of Interest

Compound Name: Methyl anthranilate- $^{13}\text{C}_6$

Cat. No.: B15142246

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. The accuracy and reliability of metabolomics data heavily depend on the methodologies employed for sample analysis. Stable isotope-labeled internal standards are crucial for precise quantification of metabolites by mass spectrometry, mitigating variations in sample preparation and instrument response. Methyl anthranilate- $^{13}\text{C}_6$ , a labeled form of the naturally occurring aromatic compound methyl anthranilate, serves as an ideal internal standard for targeted metabolomics studies focusing on the quantification of its unlabeled counterpart. Methyl anthranilate is a key aroma compound in many fruits and a secondary metabolite in some microorganisms, with its biosynthetic pathway being an area of active research.

This document provides detailed application notes and experimental protocols for the use of Methyl anthranilate- $^{13}\text{C}_6$  in metabolomics research, particularly for accurate quantification of methyl anthranilate in biological matrices.

## Applications of Methyl Anthranilate- $^{13}\text{C}_6$

The primary application of Methyl anthranilate- $^{13}\text{C}_6$  in metabolomics is as an internal standard for isotope dilution mass spectrometry (IDMS). This approach allows for the highly accurate

and precise quantification of endogenous methyl anthranilate in various biological samples, such as plant tissues, microbial cultures, and biological fluids. The use of a stable isotope-labeled standard is superior to other quantification methods as it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thus effectively correcting for matrix effects and variations in sample processing.

#### Key Applications Include:

- Targeted Metabolomics and Metabolic Profiling: Accurate quantification of methyl anthranilate to study its role in flavor and fragrance biosynthesis in fruits and plants.
- Microbial Metabolomics: Investigating the production of methyl anthranilate in engineered or naturally producing microorganisms.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Biomarker Discovery: Although less common, fluctuations in methyl anthranilate levels could be explored as potential biomarkers in specific biological contexts.
- Metabolic Flux Analysis (MFA): While not a direct tracer for central carbon metabolism, understanding the production levels of secondary metabolites like methyl anthranilate is crucial for a complete picture of cellular metabolism.

## Data Presentation

The following tables summarize typical quantitative data that can be obtained using methodologies where Methyl anthranilate- $^{13}\text{C}_6$  would be an appropriate internal standard. The data is based on published methods for the quantification of unlabeled methyl anthranilate.

Table 1: Performance of a Liquid Chromatography Method for Methyl Anthranilate Quantification

Parameter	Value	Reference
Linearity Range	0.0001 - 0.01 mg/mL	[4]
Limit of Quantitation (LOQ)	0.00417 µg/mL	[4]
Limit of Detection (LOD)	0.00125 µg/mL	[4]
Intralaboratory Precision (RSD)	0.51 - 2.23%	[4]
Recovery	83.6 - 102.4%	[4]

Table 2: Recovery of Methyl Anthranilate from Fortified Samples using HPLC

Sample Matrix	Fortification Level	Mean Recovery (%)	Relative Standard Deviation (%)
Microencapsulated Formulation	7 - 28%	97.3	2.4
Rice Seed	0.020 - 1.00%	96.1	6.1
Blueberries	5 ppm	70	13
Blueberries	0.15 ppm	14	-

(Data adapted from references[4][5])

## Experimental Protocols

### Protocol 1: Quantification of Methyl Anthranilate in Plant Tissue using LC-MS/MS with Methyl Anthranilate-<sup>13</sup>C<sub>6</sub> Internal Standard

This protocol describes the extraction and quantification of methyl anthranilate from a plant matrix (e.g., grape skin) using a stable isotope-labeled internal standard.

#### 1. Materials and Reagents:

- Methyl Anthranilate (analytical standard)
- Methyl Anthranilate- $^{13}\text{C}_6$  (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Plant tissue (e.g., grape skins)
- Liquid nitrogen
- Centrifuge tubes (1.5 mL and 15 mL)
- Syringe filters (0.22  $\mu\text{m}$ , PTFE)
- LC-MS/MS system with a C18 column

## 2. Sample Preparation:

- Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
- Transfer the powdered tissue to a pre-weighed 1.5 mL centrifuge tube.
- Add 1 mL of ice-cold methanol to the tube.
- Spike the sample with the internal standard, Methyl Anthranilate- $^{13}\text{C}_6$ , to a final concentration of 50 ng/mL.
- Vortex the tube for 1 minute to ensure thorough mixing.
- Sonicate the sample in an ice bath for 15 minutes.

- Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
- Collect the supernatant and transfer it to a new tube.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

### 3. LC-MS/MS Analysis:

- LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS Detection: Electrospray ionization in positive mode (ESI+)
- MRM Transitions:
  - Methyl Anthranilate: m/z 152.1 → 120.1
  - Methyl Anthranilate-<sup>13</sup>C<sub>6</sub>: m/z 158.1 → 126.1

### 4. Quantification:

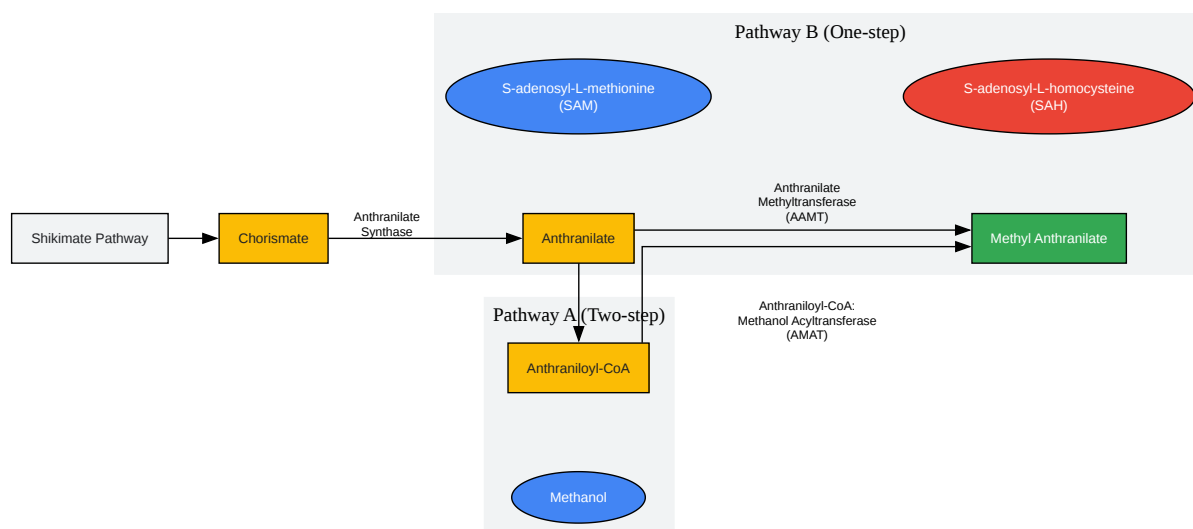
- Prepare a calibration curve using a series of concentrations of the methyl anthranilate standard, with each standard containing the same concentration of the Methyl Anthranilate-<sup>13</sup>C<sub>6</sub> internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Plot the peak area ratio against the concentration of the standard to generate a calibration curve.

- Determine the concentration of methyl anthranilate in the samples by interpolating their peak area ratios from the calibration curve.

## Visualizations

### Biosynthesis of Methyl Anthranilate

The biosynthesis of methyl anthranilate in plants and engineered microbes typically originates from the shikimate pathway, leading to the precursor anthranilate. Two primary pathways for the final methylation step have been identified.[6][7]

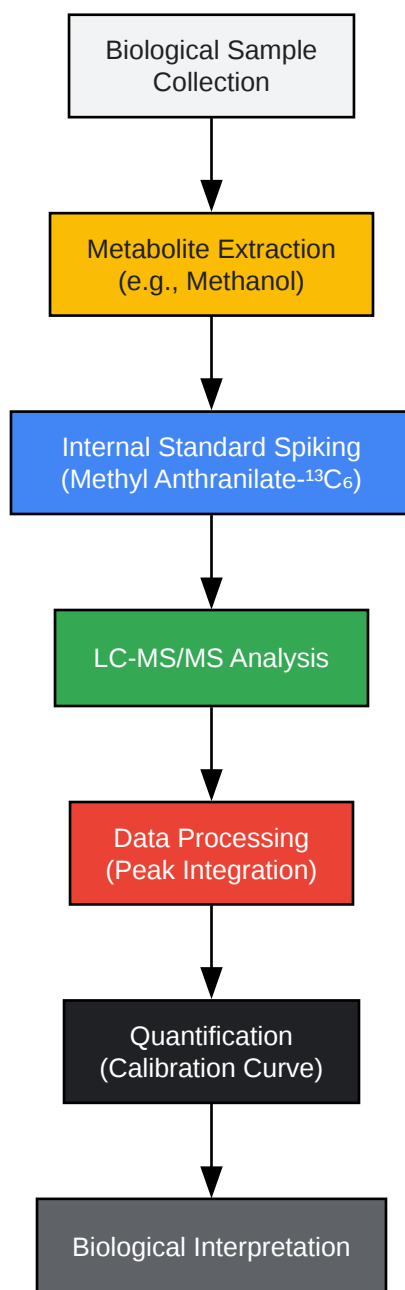


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Biosynthesis pathways of Methyl Anthranilate.

## Experimental Workflow for Targeted Metabolomics

The following diagram illustrates a typical workflow for a targeted metabolomics experiment using a stable isotope-labeled internal standard.



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Targeted metabolomics experimental workflow.

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